molecular formula C16H11BrCl2N2O4S B13801837 2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid

2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid

Cat. No.: B13801837
M. Wt: 478.1 g/mol
InChI Key: PTDDOFGBSBFHRY-UHFFFAOYSA-N
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Description

2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid is a complex organic compound with the molecular formula C16H13BrN2O4S This compound is known for its unique chemical structure, which includes bromophenoxy, acetyl, carbamothioylamino, and dichlorobenzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of 4-Bromophenoxyacetic Acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-bromophenoxy)acetyl chloride.

    Carbamothioylation: The acetyl chloride is reacted with thiourea to introduce the carbamothioyl group, forming 2-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]benzoic acid.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride to introduce the dichloro groups, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)acetic acid: Shares the bromophenoxy group but lacks the carbamothioyl and dichlorobenzoic acid groups.

    2-(4-Bromophenoxy)acetohydrazide: Contains the bromophenoxy group and a hydrazide moiety but differs in the overall structure.

Uniqueness

2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid is unique due to its combination of bromophenoxy, acetyl, carbamothioylamino, and dichlorobenzoic acid groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H11BrCl2N2O4S

Molecular Weight

478.1 g/mol

IUPAC Name

2-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid

InChI

InChI=1S/C16H11BrCl2N2O4S/c17-8-1-3-10(4-2-8)25-7-13(22)20-16(26)21-14-11(15(23)24)5-9(18)6-12(14)19/h1-6H,7H2,(H,23,24)(H2,20,21,22,26)

InChI Key

PTDDOFGBSBFHRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)Br

Origin of Product

United States

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